molecular formula C12H9FN2O2 B2517002 5-Fluoro-2-nitro-N-phenylaniline CAS No. 322-68-9

5-Fluoro-2-nitro-N-phenylaniline

Cat. No.: B2517002
CAS No.: 322-68-9
M. Wt: 232.214
InChI Key: MGLYOAKLGQZIHK-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . It is a derivative of aniline, where the amino group is substituted with a nitro group and a fluorine atom at specific positions on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-Fluoro-2-nitro-N-phenylaniline typically involves a multi-step process. One common method includes the following steps :

    Starting Material: 5-Fluoro-2-nitroaniline is used as the starting material.

    Reaction with Sodium tert-Butoxide: The 5-Fluoro-2-nitroaniline is reacted with sodium tert-butoxide in anhydrous toluene under an inert nitrogen atmosphere for 1 hour.

    Addition of Iodobenzene: Iodobenzene is then added to the reaction mixture along with tris(dibenzylideneacetone)dipalladium and tri-tert-butylphosphine as catalysts.

    Reaction Conditions: The reaction mixture is heated to 60°C and stirred overnight.

    Workup: After completion, the reaction mixture is cooled, washed with water, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure.

    Purification: The crude product is purified by column chromatography using a mixture of dichloromethane and petroleum ether as the eluent, yielding this compound as a white solid with a yield of approximately 71%.

Chemical Reactions Analysis

5-Fluoro-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.

    Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives under specific conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, alkoxides, and various oxidizing agents .

Scientific Research Applications

5-Fluoro-2-nitro-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-N-phenylaniline depends on its specific application

Comparison with Similar Compounds

5-Fluoro-2-nitro-N-phenylaniline can be compared with other similar compounds, such as:

    2-Nitroaniline: Lacks the fluorine substituent and has different reactivity and applications.

    4-Fluoro-2-nitroaniline: Similar structure but with the fluorine atom at a different position, leading to variations in chemical behavior.

    5-Fluoro-2-nitroaniline: Similar but lacks the phenyl group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications .

Properties

IUPAC Name

5-fluoro-2-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLYOAKLGQZIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

LiHMDS (1.0M in THF, 12.57 mL) was added dropwise to a stirred solution of phenylamine (600 μL, 6.60 mmol) in ahydrous THF (10 mL) under a nitrogen atmosphere at −78° C. After 30 min, a solution of 2,4-difluoro-1-nitrobenzene (690 μL, 6.29 mmol) in THF (10 mL) was added and stirring was continued for 1 h. The solution was poured into an aqueous solution of NH4Cl (100 mL) and extracted with EtOAc (×3). The combined organic layers were dried and concentrated in vacuo and the resulting residue was purified by column chromatography (Si—PCC, gradient 0-30% EtOAc in cyclohexane) affording (5-Fluoro-2-nitrophenyl)phenylamine as a yellow/orange solid (1.37 g, 94%). 1H NMR (CDCl3, 400 MHz): δ 9.66 (1H, s), 8.28 (1H, dd, J=9.48, 6.01 Hz), 7.47 (2H, t, J=7.63 Hz), 7.36-7.24 (3H, m), 6.82 (1H, dd, J=11.38, 2.61 Hz), 6.53-6.44 (1H, m).
Quantity
12.57 mL
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
690 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of aniline (30.1 mL, 0.33 mol) in THF (300 mL) at −78° C. was added LiHMDS (408 mL, 1 M in THF, 0.41 mmol) at such a rate that T≦−65° C. The reaction mixture was stirred at −78° C. for 30 min and was then added to a solution of 2,4-difluoronitrobenzene (50 g, 0.31 mol) in THF (200 mL) at −78° C. at such a rate that T≦−65° C. The mixture was stirred at −78° C. for 2 h. The reaction mixture was diluted with water (300 mL) and EtOAc (300 mL) and the emulsion which formed filtered through Celite®. The layers were separated and the aqueous fraction extracted with EtOAc (3×100 mL). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The resultant residue was stirred with pentane (300 mL) for 16 h then filtered to give the title compound as a tan solid. (50 g, 68%). 1H NMR 400 MHz (CDCl3) δ: 9.64 (1H, br s), 8.26 (1H, dd, J=9.5, 6.0 Hz), 7.49-7.42 (2H, m), 7.32-7.25 (3H, m), 6.80 (1H, dd, J=11.3, 2.5 Hz), 6.51-6.45 (1H, m)
Quantity
30.1 mL
Type
reactant
Reaction Step One
Quantity
408 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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